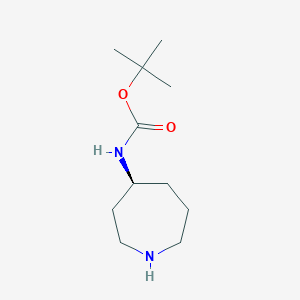

(S)-tert-Butyl azepan-4-ylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

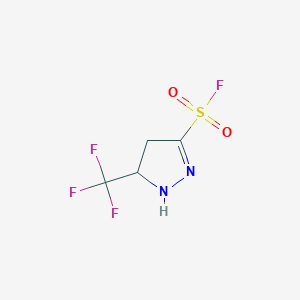

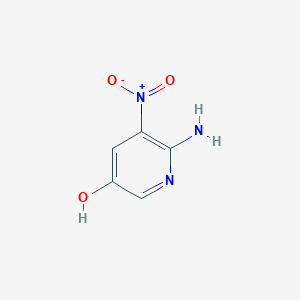

“(S)-tert-Butyl azepan-4-ylcarbamate” is a chemical compound with the CAS Number: 1017575-47-1 . It has a molecular weight of 214.31 and its IUPAC name is tert-butyl (S)-azepan-4-ylcarbamate .

Synthesis Analysis

The synthesis of “(S)-tert-Butyl azepan-4-ylcarbamate” involves several steps. In one method, benzyl (4S)-4-[(tert-butoxycarbonyl)amino]azepane-1-carboxylate is reacted with 20% palladium hydroxide on carbon in methanol under 40 psi of hydrogen . The reaction mixture is filtered and the filtrate is concentrated under vacuum to obtain the crude title compound . This compound is then used without purification in the next step .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(S)-tert-Butyl azepan-4-ylcarbamate” include a reaction with hydrogen in methanol, followed by a reaction with 20% palladium hydroxide on carbon . The reaction conditions include a pressure of 40 psi of hydrogen and the use of a Parr Shaker .Physical And Chemical Properties Analysis

“(S)-tert-Butyl azepan-4-ylcarbamate” is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique

Synthesis and Process Development

A significant application of (S)-tert-Butyl azepan-4-ylcarbamate is in the field of synthesis and process development. For example, it has been used in the scalable synthesis of an intermediate for a lymphocyte function-associated antigen 1 inhibitor. This synthesis involves a one-pot, two-step telescoped sequence starting from readily available materials, showcasing the compound's utility in efficient chemical processes (Li et al., 2012).

Organic Synthesis Techniques

In organic chemistry, (S)-tert-Butyl azepan-4-ylcarbamate-related compounds have been used in various synthesis techniques. For instance, in the Diels–Alder reaction of 2‐Amido Substituted Furan, derivatives of this compound are used. This reaction is vital for creating complex organic structures, showcasing the compound's role in advanced organic synthesis (Padwa et al., 2003).

Structural Characterization

The compound's derivatives are also utilized in structural characterization studies. For example, a study used 2D heteronuclear NMR experiments to characterize the structure of a related tert-butyl compound, highlighting the role of (S)-tert-Butyl azepan-4-ylcarbamate derivatives in understanding molecular structures (Aouine et al., 2016).

Nucleophilic Reactions

Nucleophilic reactions of derivatives of (S)-tert-Butyl azepan-4-ylcarbamate have been studied, such as the reaction of 5-tert-butyl-2-methoxy-3H-azepine with sodium alkoxides. These studies provide insights into the reactivity and potential applications of these compounds in organic synthesis (Kubota et al., 2003).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-[(4S)-azepan-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-5-4-7-12-8-6-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYUNZAWHSSBPU-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCNCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCNCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl azepan-4-ylcarbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2774849.png)

![1-(1-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2774850.png)

![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B2774853.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2774855.png)

![(2E)-3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid](/img/structure/B2774858.png)